6-Fluoro-1H-indole-2-boronic acid
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Overview
Description
6-Fluoro-1H-indole-2-boronic acid is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group at the 2-position and a fluorine atom at the 6-position of the indole ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indole-2-boronic acid typically involves the borylation of 6-fluoroindole. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reagents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted indole derivatives.
Scientific Research Applications
6-Fluoro-1H-indole-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indole-2-boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide . In biological systems, indole derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Indolylboronic acid: Lacks the fluorine atom at the 6-position.
6-Fluoroindole: Lacks the boronic acid group at the 2-position.
Indole-2-boronic acid: Lacks the fluorine atom at the 6-position.
Uniqueness
6-Fluoro-1H-indole-2-boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the boronic acid group facilitates its use in cross-coupling reactions and other synthetic transformations .
Properties
IUPAC Name |
(6-fluoro-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFKENGPQFSXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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